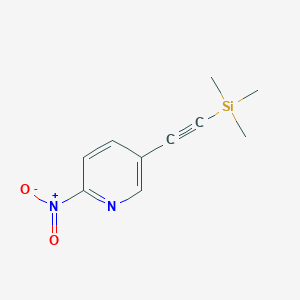
2-Nitro-5-((trimethylsilyl)ethynyl)pyridine
Overview
Description
2-Nitro-5-((trimethylsilyl)ethynyl)pyridine: is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the second position and a trimethylsilanylethynyl group (-Si(CH3)3) at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine typically involves the nitration of a pyridine derivative followed by the introduction of the trimethylsilanylethynyl group. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The trimethylsilanylethynyl group can be introduced through a subsequent reaction with trimethylsilylacetylene under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trimethylsilanylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-5-trimethylsilanylethynyl-pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitro and trimethylsilanylethynyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its nitro and trimethylsilanylethynyl groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trimethylsilanylethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Molecular Targets and Pathways:
Nitro Group: Can interact with enzymes and proteins through redox reactions, potentially leading to the inhibition of enzymatic activity or the generation of reactive oxygen species (ROS).
Trimethylsilanylethynyl Group: Can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
2-Nitro-5-ethynyl-pyridine: Lacks the trimethylsilanylethynyl group, resulting in different chemical properties and reactivity.
2-Nitro-5-trimethylsilanyl-pyridine:
2-Nitro-5-trimethylsilanylethynyl-benzene: Contains a benzene ring instead of a pyridine ring, leading to different chemical behavior and applications.
Uniqueness: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both nitro and trimethylsilanylethynyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C10H12N2O2Si |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
trimethyl-[2-(6-nitropyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C10H12N2O2Si/c1-15(2,3)7-6-9-4-5-10(11-8-9)12(13)14/h4-5,8H,1-3H3 |
InChI Key |
YISVKJAIWAOKKM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















